(1-acetyl-1H-indazol-6-yl)boronic acid
Description
Properties
Molecular Formula |
C9H9BN2O3 |
|---|---|
Molecular Weight |
203.99 g/mol |
IUPAC Name |
(1-acetylindazol-6-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O3/c1-6(13)12-9-4-8(10(14)15)3-2-7(9)5-11-12/h2-5,14-15H,1H3 |
InChI Key |
VSAPXEOKEOFGED-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NN2C(=O)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Indazole Core : The synthesis typically starts from 6-bromoindazole or 6-haloindazole derivatives, which allow for subsequent functionalization at the 6-position.
- Boronic Acid Installation : Introduction of the boronic acid group at the 6-position is commonly achieved via palladium-catalyzed borylation of the corresponding 6-bromoindazole.
- Acetylation at N-1 : The 1-position acetyl group is introduced by acylation of the indazole nitrogen with acetic anhydride or related acetylating agents under mild conditions.
Palladium-Catalyzed Borylation to Form 6-Boronic Acid Indazole
A widely used method for synthesizing indazolylboronic acids involves the palladium-catalyzed borylation of 6-bromoindazole derivatives with bis(pinacolato)diboron or related borylating agents. The general reaction scheme is:
$$
\text{6-Bromoindazole} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{6-Boronic acid pinacol ester of indazole}
$$
- Catalyst : Palladium(0) complexes such as Pd(dppf)Cl2 or Pd(PPh3)4 are effective.
- Base : Potassium acetate or potassium carbonate is typically used.
- Solvent : Dimethylformamide or dioxane is common.
- Temperature : Heating at 80–100 °C for several hours.
- Outcome : The pinacol boronate ester intermediate is often isolated and then hydrolyzed to the free boronic acid.
This method was demonstrated effectively for protected indazolylboronic esters, facilitating rapid synthesis with good yields and purity.
Acetylation of Indazole Nitrogen (N-1 Position)
Following borylation, acetylation at the N-1 position is performed to obtain the acetylated indazole boronic acid:
- Reagents : Acetic anhydride or acetyl chloride.
- Conditions : Typically carried out in an aprotic solvent like dichloromethane or dimethylformamide at room temperature or mild heating.
- Catalysts/Additives : Pyridine or 4-dimethylaminopyridine (DMAP) may be used as bases and catalysts.
- Reaction Time : Several hours to overnight.
- Yield : Good to excellent yields (up to 70% or more) reported for similar acetylations on indazole derivatives.
Alternative Synthetic Routes
- Suzuki-Miyaura Cross-Coupling : An alternative approach involves Suzuki coupling between a 1-acetyl-6-bromoindazole and a boronic acid derivative to install the boronic acid function indirectly, followed by deprotection or hydrolysis steps.
- Direct Borylation of Protected Indazoles : Using protected haloindazoles (e.g., N-protected) allows for selective borylation and subsequent deprotection to yield the target boronic acid.
Detailed Reaction Conditions and Optimization
Research Findings and Analytical Data
Nuclear Magnetic Resonance (NMR) : The ^1H NMR spectrum of this compound typically shows:
Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion corresponding to the acetylated indazolylboronic acid.
Purification : Flash chromatography on silica gel is commonly employed to isolate the pure compound after each synthetic step.
Summary of Key Literature Sources
Chemical Reactions Analysis
Types of Reactions
(1-acetyl-1H-indazol-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the indazole ring can introduce a wide range of functional groups.
Scientific Research Applications
(1-acetyl-1H-indazol-6-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-acetyl-1H-indazol-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition. The indazole ring can interact with various biological targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Note: pKa values are estimated based on trends for arylboronic acids . The acetyl group in the target compound may lower pKa compared to methyl-substituted analogs due to electron withdrawal, enhancing boronate formation at physiological pH .
Anticancer Effects:
- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid demonstrated sub-micromolar cytotoxicity in triple-negative breast cancer (4T1) cells, highlighting the role of extended aromatic systems in antiproliferative activity .
Enzyme Inhibition:
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibited fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) . This underscores the importance of boronic acid moieties in enzyme binding.
- Boronic acids with electron-deficient aryl groups (e.g., 4-nitrophenylboronic acid) show faster oxidative conversion to phenols, relevant for prodrug design .
Reactivity and Stability
- 4-Nitrophenylboronic acid undergoes rapid oxidation to 4-nitrophenol in the presence of H₂O₂ at pH 11, while its pinacol ester reacts more slowly . This suggests that esterification (e.g., pinacol) can modulate reactivity.
- Fluoro-substituted boronic acids (e.g., 4-Fluoro-1H-indazol-6-yl boronic acid pinacol ester) exhibit stabilization through-space effects rather than through-bond electronic effects, influencing their Lewis acidity .
Key Research Findings and Implications
Structure-Activity Relationships (SAR):
- Substitution at the 1-position of indazole (e.g., acetyl vs. methyl) alters electronic properties and binding affinity. Acetyl groups may enhance interactions with serine proteases or transcription factors .
- Extended aromatic systems (e.g., phenanthrene) improve cytotoxicity but may reduce solubility, necessitating prodrug strategies .
- Diagnostic and Therapeutic Potential: Boronic acids like phenylboronic acid outperform aminophenylboronic acid (APBA) in detecting KPC-producing bacteria, emphasizing substituent-dependent selectivity . The acetyl group in this compound could improve target specificity in enzyme inhibition compared to simpler analogs .
Q & A
Q. What are the key synthetic strategies for preparing (1-acetyl-1H-indazol-6-yl)boronic acid, and how can reaction conditions be optimized?
The synthesis of arylboronic acids typically involves cross-coupling reactions such as Suzuki-Miyaura, where halogenated precursors react with boronic acid pinacol esters. For indazole derivatives, protecting groups (e.g., acetyl) are critical to prevent unwanted side reactions during functionalization. Optimization variables include:
- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos or SPhos .
- Bases : Carbonate or phosphate bases to stabilize intermediates.
- Solvents : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency .
High-throughput screening or surrogate-based optimization frameworks (e.g., mixed-integer programming) can systematically explore parameter space .
Q. What analytical methods are most effective for characterizing this compound and verifying purity?
- MALDI-MS : Derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation, enabling accurate mass determination and sequencing of boronic acid-containing compounds .
- LC-MS/MS : Validated under ICH guidelines for trace impurity detection (e.g., genotoxic boronic acids at <1 ppm) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; arylboronic acids with electron-withdrawing groups (e.g., acetyl) often degrade above 300°C .
Q. How does the acetyl group influence the reactivity and stability of this boronic acid in aqueous solutions?
The acetyl group on the indazole ring enhances steric hindrance, reducing non-specific diol binding (e.g., with sugars) while improving hydrolytic stability. At physiological pH, boronic acids form reversible complexes with diols, but the acetyl group shifts equilibrium toward the free acid form, which is critical for applications like targeted drug delivery .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anticancer activity of this compound?
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., glioblastoma) using MTT or ATP-based viability assays. Compare IC₅₀ values with structurally similar compounds (e.g., combretastatin boronic acid analogs) .
- Mechanistic studies : Use flow cytometry (FACScan) to assess apoptosis induction and tubulin polymerization inhibition, a hallmark of anticancer boronic acids .
- Structure-Activity Relationship (SAR) : Modify the acetyl group or indazole substituents to isolate pharmacophore contributions .
Q. What experimental approaches resolve contradictions in binding affinity data for boronic acid-diol interactions?
- Kinetic vs. thermodynamic studies : Stopped-flow fluorescence assays measure binding rates (kₒₙ/kₒff) to distinguish fast equilibrium (seconds) from slow processes, which may explain discrepancies in reported affinities .
- Surface plasmon resonance (SPR) : Quantify glycoprotein interactions while controlling for secondary effects (e.g., non-specific adsorption) using borate buffer at elevated pH .
Q. How can MALDI-MS be adapted for high-throughput sequencing of peptide boronic acid libraries containing this compound moieties?
- On-plate derivatization : Use DHB matrix to esterify boronic acids in situ, suppressing boroxine artifacts and enabling direct MS/MS sequencing .
- Branching analysis : For multi-boronic acid peptides, collision-induced dissociation (CID) fragments reveal connectivity patterns, even with unknown sequences .
Q. What strategies mitigate thermal degradation during the formulation of boronic acid-based therapeutics?
- Excipient screening : Co-formulate with cyclodextrins or poly(ethylene glycol) to stabilize the boronic acid moiety.
- Degradation pathway analysis : Use TGA-DSC-MS to identify decomposition products (e.g., boroxines) and adjust storage conditions (e.g., inert atmosphere, low humidity) .
Methodological Considerations
Q. How do computational tools aid in predicting mutagenicity alerts for boronic acid impurities?
Q. What experimental design principles optimize Suzuki-Miyaura cross-coupling for indazole-boronic acid derivatives?
- Design of Experiments (DoE) : Vary aryl halides, bases, and ligands in a fractional factorial design to maximize yield and minimize side products .
- Surrogate models : Gaussian process regression predicts optimal conditions (e.g., Pd catalyst loading, temperature) with minimal experimental runs .
Q. How can researchers differentiate specific vs. non-specific interactions in boronic acid-based glycoprotein sensors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
